

An In-depth Technical Guide to Quercetin: Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Dulcioic acid*

Cat. No.: *B1157748*

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "**Dulcioic acid**" was not found in scientific literature. The following guide on Quercetin is provided as a template to demonstrate the requested data presentation, experimental detail, and visualization style.

Introduction

Quercetin is a prominent dietary flavonoid found in a wide variety of fruits, vegetables, grains, and leaves. It is a polyphenolic compound known for its significant antioxidant, anti-inflammatory, and potential therapeutic properties. As a secondary metabolite, it plays a crucial role in plant physiology, protecting against UV radiation and pathogens. In biomedical research, Quercetin is extensively studied for its potential to modulate cellular signaling pathways implicated in various diseases, including cancer, cardiovascular disorders, and inflammatory conditions. This document provides a technical overview of its chemical structure, physicochemical properties, and a key biological signaling pathway it modulates.

Chemical Structure and Physicochemical Properties

Quercetin is a member of the flavonol class of flavonoids. Its structure consists of a C6-C3-C6 carbon skeleton, featuring two benzene rings (A and B) joined by a three-carbon heterocyclic pyrone ring (C). The five hydroxyl groups on its structure are key to its biological activity, particularly its antioxidant and metal-chelating properties.

Physicochemical Data

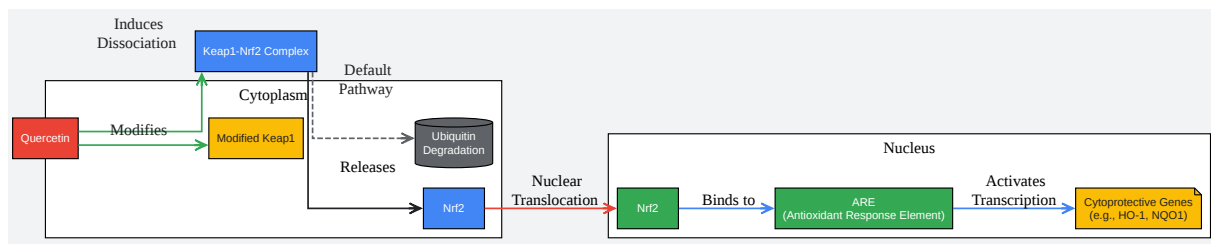
The key physicochemical properties of Quercetin are summarized in the table below, providing essential data for experimental design and formulation development.

Property	Value	Unit
Molecular Formula	C ₁₅ H ₁₀ O ₇	
Molecular Weight	302.24	g/mol
Melting Point	316	°C
Water Solubility	~2.5	mg/L
pKa ₁ (most acidic)	6.5 - 7.5	
LogP	1.82 - 2.16	
Appearance	Yellow crystalline solid	

Biological Activity and Signaling Pathways

Quercetin modulates several intracellular signaling pathways. One of the most well-documented is its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes, collectively known as the antioxidant response element (ARE).

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation. Quercetin, due to its electrophilic nature after oxidation, can modify specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and activation of ARE-driven gene expression. This mechanism is central to Quercetin's protective effects against oxidative stress.



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Caption: Quercetin-mediated activation of the Nrf2-ARE signaling pathway.

Experimental Protocols

To quantify the antioxidant capacity of compounds like Quercetin, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method.

DPPH Radical Scavenging Assay

Objective: To determine the concentration of a compound required to scavenge 50% of DPPH radicals (IC₅₀ value).

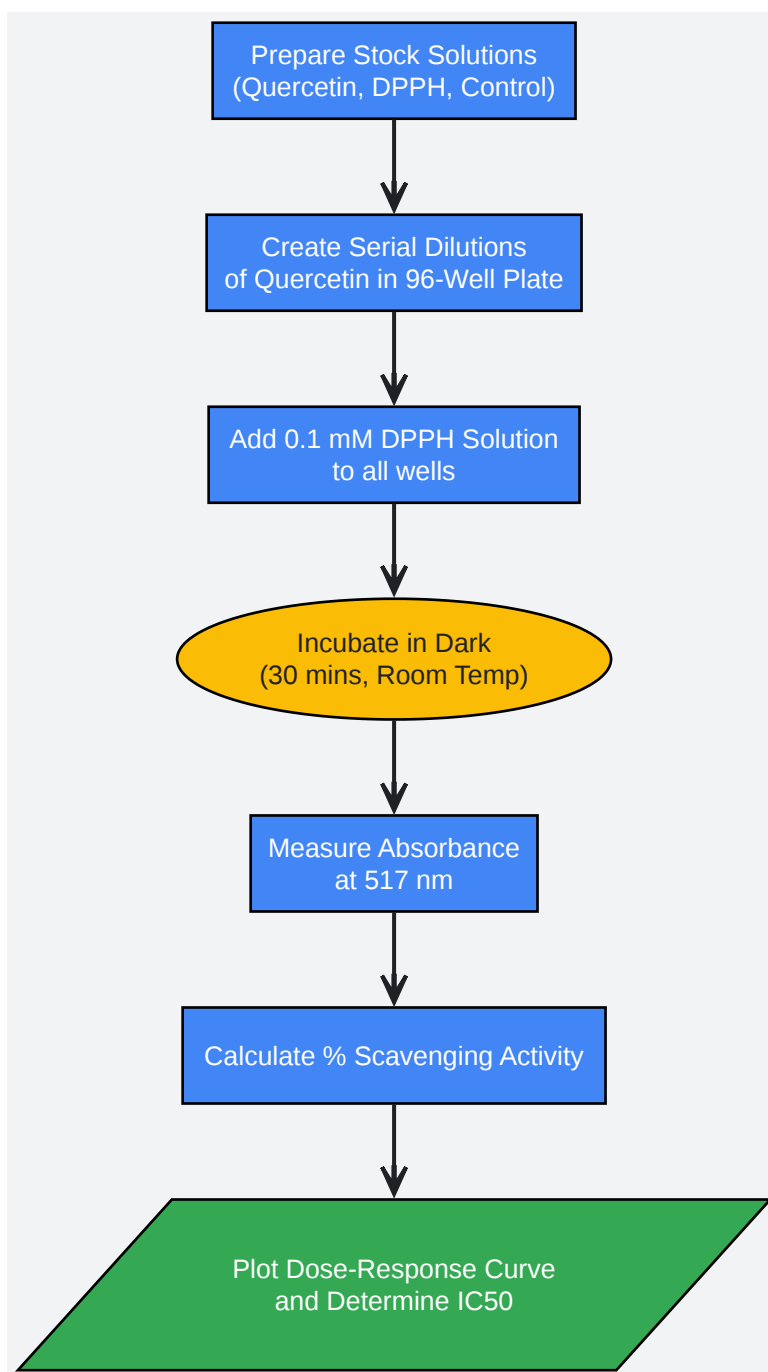
Materials:

- Quercetin (or test compound)
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol (or appropriate solvent)
- 96-well microplate
- Microplate reader (spectrophotometer)

- Ascorbic acid (positive control)

Methodology:

- Preparation of Stock Solutions:
 - Prepare a 1 mM stock solution of Quercetin in methanol.
 - Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly made and kept in the dark.
 - Prepare a 1 mM stock solution of Ascorbic acid in methanol.
- Assay Procedure:
 - In a 96-well plate, add 100 μ L of various concentrations of the Quercetin solution (e.g., serial dilutions from 100 μ M to 1.56 μ M).
 - Add 100 μ L of the 0.1 mM DPPH working solution to each well.
 - For the control well, add 100 μ L of methanol instead of the test compound.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance of each well at 517 nm using a microplate reader.
- Data Analysis:
 - The percentage of DPPH scavenging activity is calculated using the following formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.
 - Plot the % Scavenging against the concentration of Quercetin.
 - The IC_{50} value is determined by non-linear regression analysis from the dose-response curve.



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Caption: Workflow diagram for the DPPH radical scavenging assay.

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